2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide

CAS No.: 680217-89-4

Cat. No.: VC5088730

Molecular Formula: C11H6Cl2FN3O

Molecular Weight: 286.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680217-89-4 |

|---|---|

| Molecular Formula | C11H6Cl2FN3O |

| Molecular Weight | 286.09 |

| IUPAC Name | 2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C11H6Cl2FN3O/c12-9-7(4-8(14)10(13)17-9)11(18)16-6-2-1-3-15-5-6/h1-5H,(H,16,18) |

| Standard InChI Key | OCJUEOQWPCKADH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide . Alternative synonyms include:

Molecular Structure and Properties

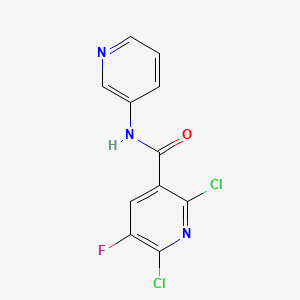

The compound’s structure comprises a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a carboxamide group at position 3 linked to a pyridin-3-yl moiety (Figure 1) . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆Cl₂FN₃O |

| Molecular Weight | 286.09 g/mol |

| SMILES | C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |

| InChIKey | OCJUEOQWPCKADH-UHFFFAOYSA-N |

Figure 1: 2D structure of 2,6-dichloro-5-fluoro-N-pyridin-3-ylnicotinamide .

The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound’s stability and reactivity in nucleophilic substitution reactions, making it valuable for derivatization .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2,6-dichloro-5-fluoro-N-pyridin-3-ylnicotinamide typically proceeds via a multi-step protocol:

-

Chlorination and Fluorination of Pyridine Precursors:

Starting from 2,6-dihydroxy-5-fluoronicotinic acid, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are employed to introduce chlorine atoms at positions 2 and 6 . This step is critical for achieving regioselectivity, as excess chlorination can lead to byproducts like 2,4,6-trichloro derivatives . -

Amidation of Nicotinoyl Chloride:

The intermediate 2,6-dichloro-5-fluoronicotinoyl chloride reacts with 3-aminopyridine under controlled conditions to form the target amide . This step often requires anhydrous solvents (e.g., dichloroethane) to prevent hydrolysis .

Equation 1:

Optimization Challenges

Early synthetic routes suffered from low yields (40–45%) due to competing hydrolysis of chlorinated intermediates . Modern approaches utilize lithium reagents to stabilize reactive intermediates, improving yields to >70% .

Physicochemical and Spectroscopic Data

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethylformamide . Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .

Spectroscopic Characterization

-

NMR (¹H): Signals at δ 8.6–8.8 ppm correspond to pyridin-3-yl protons, while δ 7.9–8.1 ppm reflects the carboxamide NH .

-

Mass Spectrometry: A molecular ion peak at m/z 286.09 confirms the molecular weight .

Applications in Pharmaceutical Chemistry

| Derivative | Target Application | Mechanism of Action |

|---|---|---|

| Gemifloxacin | Respiratory infections | DNA gyrase inhibition |

| Enoxacin | Urinary tract infections | Topoisomerase IV inhibition |

Kinase Inhibitor Development

Recent studies highlight its utility in synthesizing sotorasib impurities and olutasidenib derivatives, which target KRAS and IDH1 mutations in cancer . The carboxamide group facilitates hydrogen bonding with kinase active sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume